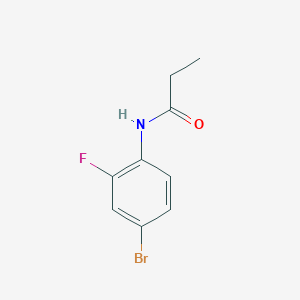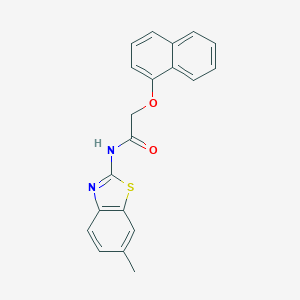![molecular formula C21H18O3 B291389 [1,1'-Biphenyl]-4-yl 2-ethoxybenzoate](/img/structure/B291389.png)
[1,1'-Biphenyl]-4-yl 2-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1'-Biphenyl]-4-yl 2-ethoxybenzoate, also known as BPBE, is a chemical compound that has been extensively studied for its potential applications in various fields of research. BPBE is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. This compound has been shown to possess various biological and physiological effects that make it a promising candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of [1,1'-Biphenyl]-4-yl 2-ethoxybenzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. [1,1'-Biphenyl]-4-yl 2-ethoxybenzoate has been shown to interact with a variety of proteins, including enzymes and receptors, which may be involved in its biological effects.
Biochemical and Physiological Effects:
[1,1'-Biphenyl]-4-yl 2-ethoxybenzoate has been shown to possess various biochemical and physiological effects that make it a promising candidate for use in scientific research. [1,1'-Biphenyl]-4-yl 2-ethoxybenzoate has been shown to possess antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. [1,1'-Biphenyl]-4-yl 2-ethoxybenzoate has also been shown to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [1,1'-Biphenyl]-4-yl 2-ethoxybenzoate is its ease of synthesis and purification, which makes it a readily available compound for use in scientific research. [1,1'-Biphenyl]-4-yl 2-ethoxybenzoate is also relatively stable and can be stored for extended periods of time without significant degradation. However, one of the main limitations of [1,1'-Biphenyl]-4-yl 2-ethoxybenzoate is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving [1,1'-Biphenyl]-4-yl 2-ethoxybenzoate. One potential area of research is in the development of new organic electronic materials, where [1,1'-Biphenyl]-4-yl 2-ethoxybenzoate may be used as a building block for the synthesis of new materials with improved properties. Another potential area of research is in the development of new photodynamic therapy agents, where [1,1'-Biphenyl]-4-yl 2-ethoxybenzoate may be used to selectively target cancer cells. Additionally, [1,1'-Biphenyl]-4-yl 2-ethoxybenzoate may be studied for its potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Métodos De Síntesis
[1,1'-Biphenyl]-4-yl 2-ethoxybenzoate can be synthesized through a multi-step process that involves the reaction of biphenyl with 4-hydroxybenzoic acid, followed by esterification with ethyl alcohol. This reaction can be catalyzed by a variety of reagents, including sulfuric acid and p-toluenesulfonic acid. The resulting product can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
[1,1'-Biphenyl]-4-yl 2-ethoxybenzoate has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of [1,1'-Biphenyl]-4-yl 2-ethoxybenzoate is in the field of organic electronics, where it has been shown to possess excellent charge transport properties. [1,1'-Biphenyl]-4-yl 2-ethoxybenzoate has also been studied for its potential use as a photosensitizer in photodynamic therapy, where it can be used to selectively target cancer cells.
Propiedades
Fórmula molecular |
C21H18O3 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(4-phenylphenyl) 2-ethoxybenzoate |
InChI |
InChI=1S/C21H18O3/c1-2-23-20-11-7-6-10-19(20)21(22)24-18-14-12-17(13-15-18)16-8-4-3-5-9-16/h3-15H,2H2,1H3 |
Clave InChI |
NCQNCKIGFWVWDD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




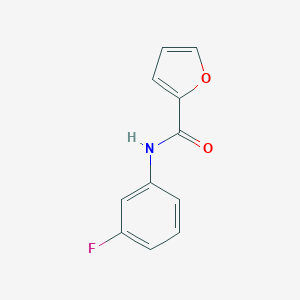
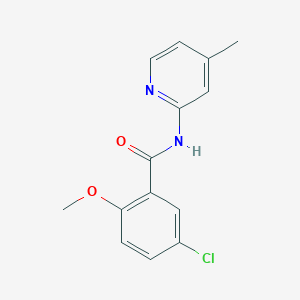
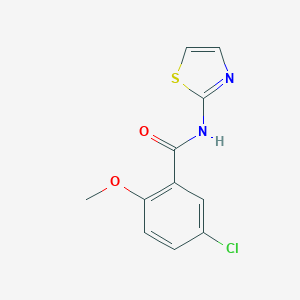
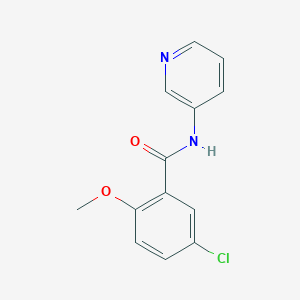
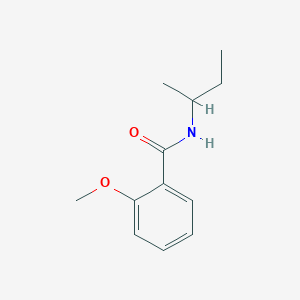
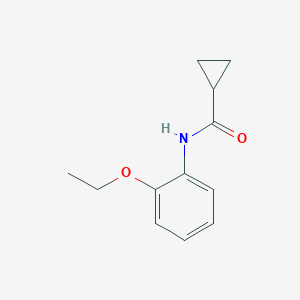
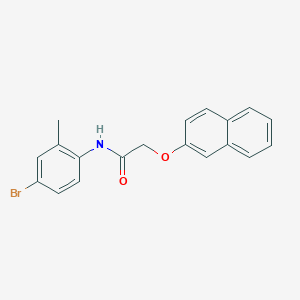
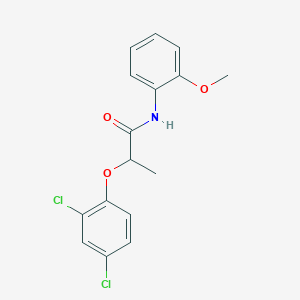
![N-[4-(diethylamino)phenyl]decanamide](/img/structure/B291318.png)


